N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride
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Overview
Description
N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride is a derivative of the tetrahydroisoquinoline family, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in neuroprotection and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride typically involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline scaffold. The reaction conditions often include acidic catalysts and solvents like methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Pictet-Spengler reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline ring into an isoquinoline ring.
Reduction: Reduction reactions can modify the functional groups attached to the tetrahydroisoquinoline scaffold.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline derivatives, while substitution reactions can produce a variety of substituted tetrahydroisoquinolines .
Scientific Research Applications
N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: It has shown promise in neuroprotection and the treatment of neurodegenerative diseases like Parkinson’s disease.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride involves its interaction with various molecular targets in the brain. It is believed to inhibit monoamine oxidase enzymes, which play a role in the metabolism of neurotransmitters. Additionally, the compound has free radical scavenging properties and can antagonize the glutamatergic system, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
Salsolinol: A neurotoxic compound that affects dopaminergic neurons.
Tetrahydroisoquinoline: The parent compound with a wide range of biological activities.
Uniqueness
N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit monoamine oxidase and scavenge free radicals makes it a promising candidate for neuroprotective therapies .
Properties
Molecular Formula |
C11H15ClN2O |
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Molecular Weight |
226.70 g/mol |
IUPAC Name |
N-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H14N2O.ClH/c1-12-11(14)9-3-2-8-4-5-13-7-10(8)6-9;/h2-3,6,13H,4-5,7H2,1H3,(H,12,14);1H |
InChI Key |
SQESBGGIBAAXPL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=C(CCNC2)C=C1.Cl |
Origin of Product |
United States |
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